N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Description
N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a dicyclopropylmethyl moiety
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-19-16(12-5-3-2-4-6-12)17(22-11)18(21)20-15(13-7-8-13)14-9-10-14/h2-6,13-15H,7-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSINRJQBLHIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(C2CC2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is the cyclization of N-(dicyclopropylmethyl)-N'-β-chloroethylurea in refluxing water. Another method involves the addition of dicyclopropylmethylamine to β-chloroethyl isocyanate in tetrahydrofuran (THF), followed by cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction steps.
Chemical Reactions Analysis
Types of Reactions: N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases, such as inflammation or cancer.
Industry: In industry, this compound could be used in the development of new materials or as a component in chemical formulations. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism by which N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may vary depending on the specific application, but they generally involve modulation of biochemical processes.
Comparison with Similar Compounds
Rilmenidine: A pharmaceutical compound with a similar dicyclopropylmethyl group.
Dicyclopropylmethyl Peptide Backbone Protectant: A compound used in peptide synthesis.
IL-17 Modulators: Compounds that modulate the activity of interleukin-17 (IL-17).
Uniqueness: N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
